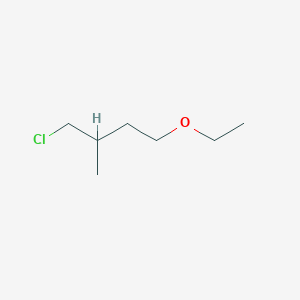
1-Chloro-4-ethoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethoxy-2-methylbutane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with thionyl chloride (SOCl2) to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium ethoxide (NaOEt) to introduce the ethoxy group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the chlorination of 2-methyl-1-butanol followed by etherification with ethanol in the presence of a base such as sodium ethoxide.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of 4-ethoxy-2-methylbutanol or 4-ethoxy-2-methylbutanenitrile.
Elimination: Formation of 4-ethoxy-2-methyl-1-butene.
Oxidation: Formation of 4-ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.
Applications De Recherche Scientifique
1-Chloro-4-ethoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-ethoxy-2-methylbutane involves its reactivity as a chlorinated ether. The chlorine atom can act as a leaving group in substitution reactions, while the ethoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethoxy group, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylbutane: Lacks the ethoxy group, making it less versatile in chemical reactions.
1-Chloro-4-methoxybutane: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-4-ethoxy-2-methylbutane: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity due to the larger atomic size and different electronegativity of bromine.
Uniqueness
1-Chloro-4-ethoxy-2-methylbutane is unique due to the combination of a chlorine atom and an ethoxy group on a butane backbone. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-4-ethoxy-2-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
YMCWPTGLGOYBBY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


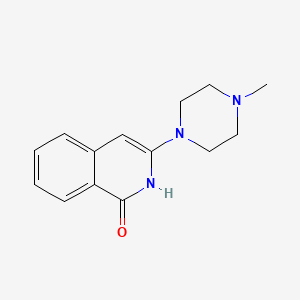
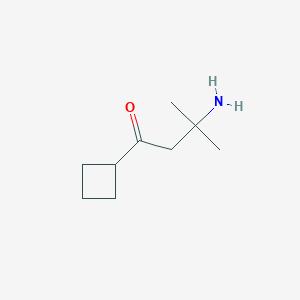
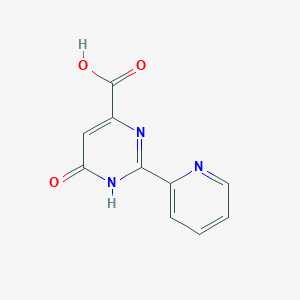
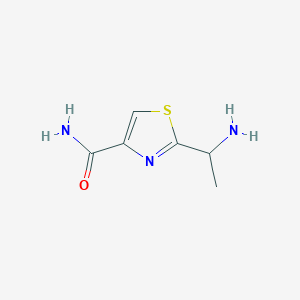
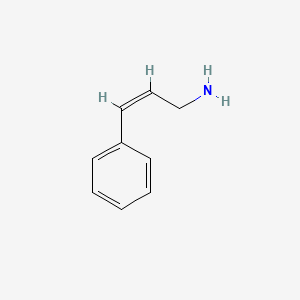
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

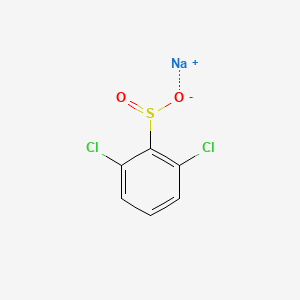
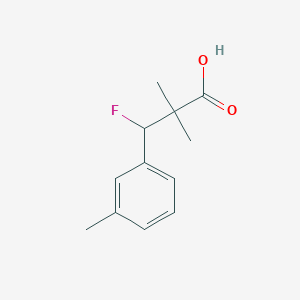
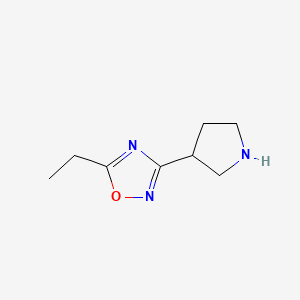
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
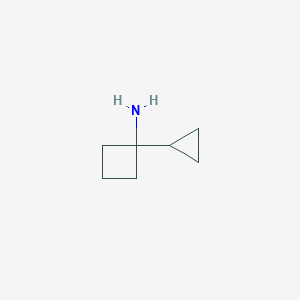
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
